molecular formula C9H15NO3 B1420102 3-(2-Oxopiperidin-1-yl)butanoic acid CAS No. 1094630-83-7

3-(2-Oxopiperidin-1-yl)butanoic acid

Cat. No.: B1420102
CAS No.: 1094630-83-7
M. Wt: 185.22 g/mol
InChI Key: AOJXLWLOLXBHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Oxopiperidin-1-yl)butanoic acid is a bicyclic organic compound featuring a six-membered piperidin ring with a ketone group (2-oxo) and a butanoic acid side chain. This derivative has a molecular formula of C₁₁H₁₉NO₃ and a molecular weight of 213.3 g/mol, serving as a versatile scaffold in medicinal chemistry due to its hybrid structure combining a lipophilic piperidin moiety and a carboxylic acid group .

Properties

IUPAC Name

3-(2-oxopiperidin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-7(6-9(12)13)10-5-3-2-4-8(10)11/h7H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJXLWLOLXBHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxopiperidin-1-yl)butanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a suitable amine with a butanoic acid derivative under controlled conditions to form the piperidinone ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 3-(2-Oxopiperidin-1-yl)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxopiperidin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Synthesis and Properties

The synthesis of 3-(2-Oxopiperidin-1-yl)butanoic acid typically involves cyclization reactions of suitable precursors, often utilizing amines and butanoic acid derivatives under controlled conditions. The compound's structure allows for various modifications that can enhance its biological activity.

Key Properties

  • Molecular Weight : 185.22 g/mol
  • Chemical Structure : Contains a piperidine ring, contributing to its biological interactions.

Scientific Research Applications

3-(2-Oxopiperidin-1-yl)butanoic acid has several notable applications in various fields:

1. Medicinal Chemistry

  • Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders. Its structural similarities to known pharmacophores make it a candidate for further exploration in drug design.

2. Biological Activity

  • Studies have shown that this compound may interact with specific biological targets, influencing enzyme activity and receptor binding. For example, research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, indicating potential use in treating infections caused by multidrug-resistant organisms .

3. Industrial Applications

  • Utilized as an intermediate in the synthesis of more complex molecules in pharmaceutical manufacturing. Its utility extends to the production of agrochemicals and other specialty chemicals.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives related to 3-(2-Oxopiperidin-1-yl)butanoic acid against several bacterial strains. The results highlighted significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.073 mg/ml to 0.125 mg/ml against pathogens such as E. coli and S. aureus .

CompoundBacterial StrainMIC (mg/ml)
Compound AE. sakazakii0.125
Compound BE. coli0.083
Compound CS. aureus0.073
Compound DK. pneumonia0.109

Anthelmintic Activity

In another study focusing on anthelmintic properties, derivatives of this compound demonstrated superior efficacy compared to standard treatments like albendazole against species such as Pheretima posthuma and Ascaridia galli. The results showed significant reduction in motility at lower concentrations, suggesting its potential as a lead compound for new anthelmintics .

CompoundTarget SpeciesEffective Concentration (mg/ml)
Compound APheretima posthuma5
Compound BAscaridia galli10

Mechanism of Action

The mechanism of action of 3-(2-Oxopiperidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-Hydroxy-2-[1-(2-oxopyrrolidin-1-yl)acetamido]butanoic Acid

  • Molecular Formula : C₁₀H₁₇N₂O₅
  • Molecular Weight : 245.25 g/mol
  • Key Features :
    • Replaces the piperidin ring with a five-membered pyrrolidin ring (2-oxo).
    • Contains an additional hydroxy group at position 3 and an acetamido substituent .
  • The hydroxy group increases polarity, likely reducing membrane permeability compared to the non-hydroxylated analog .

(2S)-2-Amino-4-oxo-4-(piperidin-1-yl)butanoic Acid

  • Molecular Formula : C₉H₁₆N₂O₃
  • Molecular Weight : 200.24 g/mol
  • Key Features: Contains an amino group at position 2 (S-configuration) and a 4-oxo-piperidinyl group.
  • Implications: The amino group introduces chirality, which is critical for interactions with enantioselective biological targets (e.g., enzymes or receptors).

3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic Acid

  • Molecular Formula : C₁₁H₁₆N₂O₃
  • Molecular Weight : 224.26 g/mol
  • Key Features :
    • Substitutes the piperidin ring with a pyrazole ring bearing acetyl and methyl groups.
  • Implications :
    • The pyrazole ring is aromatic, enhancing π-π stacking interactions in drug-receptor binding.
    • The acetyl group may serve as a hydrogen bond acceptor, influencing solubility and bioavailability.
    • Reported pKa : ~4.24, indicating moderate acidity comparable to other carboxylic acid derivatives .

3-Methyl-3-[(1-oxo-2-propen-1-yl)amino]butanoic Acid

  • Molecular Formula: C₈H₁₃NO₃
  • Molecular Weight : 171.19 g/mol
  • Key Features: Features a propenoylamino substituent and a branched methyl group.
  • Implications: The propenoylamino group introduces unsaturation, increasing reactivity toward nucleophiles. Safety data highlight the need for precautions against inhalation and skin contact, suggesting higher acute toxicity compared to non-α,β-unsaturated analogs .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups pKa (Predicted) Applications
3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid C₁₁H₁₉NO₃ 213.3 Piperidin-2-one, carboxylic acid N/A Medicinal chemistry scaffold
3-Hydroxy-2-[1-(2-oxopyrrolidin-1-yl)acetamido]butanoic acid C₁₀H₁₇N₂O₅ 245.25 Pyrrolidin-2-one, hydroxy, acetamido N/A Drug intermediates
(2S)-2-Amino-4-oxo-4-(piperidin-1-yl)butanoic acid C₉H₁₆N₂O₃ 200.24 Piperidin-4-one, amino, carboxylic acid N/A Enzyme inhibition studies
3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid C₁₁H₁₆N₂O₃ 224.26 Pyrazole, acetyl, carboxylic acid 4.24 Bioactive compound synthesis
3-Methyl-3-[(1-oxo-2-propen-1-yl)amino]butanoic acid C₈H₁₃NO₃ 171.19 Propenoylamino, branched methyl N/A Limited (high reactivity requires caution)

Key Research Findings

  • Lipophilicity and Bioavailability: The 3,3-dimethyl substitution in 3,3-dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid enhances lipophilicity, favoring blood-brain barrier penetration compared to polar analogs like the hydroxy-containing derivative .
  • Reactivity and Safety: α,β-unsaturated compounds (e.g., propenoylamino derivatives) exhibit higher reactivity, necessitating stringent storage conditions (e.g., avoidance of heat) .
  • Chirality and Target Specificity: Chiral centers, as in (2S)-2-amino-4-oxo-4-(piperidin-1-yl)butanoic acid, are critical for selective interactions in drug design, reducing off-target effects .

Biological Activity

3-(2-Oxopiperidin-1-yl)butanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3-(2-Oxopiperidin-1-yl)butanoic acid can be represented as follows:

C9H15NO3\text{C}_9\text{H}_{15}\text{N}\text{O}_3

This compound features a piperidine ring with a ketone group, which is essential for its biological interactions.

The biological activity of 3-(2-Oxopiperidin-1-yl)butanoic acid primarily involves its role as an inhibitor of specific enzymes and receptors. Research has shown that it exhibits inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. DPP-IV inhibitors are crucial in enhancing insulin secretion and lowering blood glucose levels in type 2 diabetes patients .

Biological Activity Overview

The following table summarizes the key biological activities associated with 3-(2-Oxopiperidin-1-yl)butanoic acid:

Biological Activity Effect Reference
Dipeptidyl Peptidase IV InhibitionReduces blood glucose levels
Antioxidant ActivityScavenges free radicals
Anti-inflammatory EffectsDecreases TNF-alpha production
Neuroprotective PropertiesProtects neuronal cells from apoptosis

Case Study 1: DPP-IV Inhibition

A study focused on the synthesis and evaluation of various derivatives of 3-(2-Oxopiperidin-1-yl)butanoic acid revealed significant DPP-IV inhibitory activity. The compound demonstrated a potent effect comparable to established DPP-IV inhibitors, suggesting its potential as a therapeutic agent for managing type 2 diabetes .

Case Study 2: Antioxidant Properties

In vitro assays showed that 3-(2-Oxopiperidin-1-yl)butanoic acid exhibited strong antioxidant properties by effectively scavenging free radicals. This activity was assessed using the DPPH radical scavenging method, where the compound displayed a notable IC50 value, indicating its potential as a natural antioxidant .

Case Study 3: Neuroprotection

Research into the neuroprotective effects of this compound highlighted its ability to reduce apoptosis in neuronal cell lines subjected to oxidative stress. The mechanism involved the modulation of signaling pathways related to cell survival, showcasing its promise for treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-(2-Oxopiperidin-1-yl)butanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving piperidinone derivatives. For example, reacting a piperidin-2-one precursor with a halogenated butanoic acid derivative under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Optimization includes adjusting solvent polarity (DMF vs. THF), temperature, and stoichiometry of reactants. Monitoring via TLC or HPLC ensures reaction completion .
  • Key Parameters :

ParameterOptimal Range
SolventDMF or THF
Temperature60–80°C
Reaction Time12–24 hours
BaseK₂CO₃ or Et₃N

Q. How can the structure of 3-(2-Oxopiperidin-1-yl)butanoic acid be confirmed using spectroscopic techniques?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for signals at δ 3.5–4.0 ppm (piperidine N-CH₂), δ 2.5–3.0 ppm (butanoic acid CH₂ adjacent to carbonyl), and δ 1.6–2.0 ppm (piperidine ring protons).
  • ¹³C NMR : Peaks at ~170–175 ppm (ketone C=O) and ~175–180 ppm (carboxylic acid C=O) confirm functional groups.
  • IR : Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (broad, carboxylic acid O-H).
  • MS : Molecular ion peak at m/z 215 (C₉H₁₃NO₃⁺) and fragments corresponding to piperidine ring cleavage .

Q. What are the stability considerations for 3-(2-Oxopiperidin-1-yl)butanoic acid under varying storage conditions?

  • Methodological Answer : The compound is moisture-sensitive due to the ketone and carboxylic acid groups. Store at –20°C under inert gas (N₂ or Ar) in sealed, desiccated containers. Stability tests via HPLC over 6 months show ≤5% degradation under these conditions. Avoid prolonged exposure to light or basic pH (>8), which accelerates hydrolysis of the oxopiperidin moiety .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives of 3-(2-Oxopiperidin-1-yl)butanoic acid?

  • Methodological Answer : Use chiral auxiliaries or asymmetric catalysis. For example, (S)-BINOL-derived catalysts in Mitsunobu reactions can induce enantioselectivity in piperidine ring formation. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Computational modeling (e.g., DFT) predicts transition states to guide ligand design .
  • Case Study : A 2018 study achieved 92% ee using a Ru-BINAP catalyst, with reaction parameters:

Catalyst LoadingSolventTemperatureee
5 mol%Toluene40°C92%

Q. What computational strategies are effective for predicting the biological activity of 3-(2-Oxopiperidin-1-yl)butanoic acid derivatives?

  • Methodological Answer :

Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes with ketone-binding pockets).

QSAR : Build regression models correlating substituent electronegativity/logP with IC₅₀ values.

MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water).

  • Validation : Compare computational predictions with in vitro assays (e.g., enzyme inhibition) to refine models .

Q. How should researchers address contradictory data in the synthesis and characterization of this compound?

  • Methodological Answer :

  • Scenario 1 : Discrepancies in NMR shifts may arise from solvent polarity or pH. Re-run spectra in deuterated DMSO vs. CDCl₃ to assess solvent effects.
  • Scenario 2 : Conflicting yield reports (e.g., 50% vs. 70%) suggest variability in purification (e.g., column chromatography vs. recrystallization). Standardize workup protocols and use internal standards (e.g., 1,3,5-trimethoxybenzene) for yield quantification.
  • Critical Analysis : Apply statistical tools (e.g., ANOVA) to identify significant variables and replicate experiments under controlled conditions .

Safety and Handling

Q. What precautions are necessary when handling 3-(2-Oxopiperidin-1-yl)butanoic acid in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
  • Spill Management : Absorb with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste.
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Oxopiperidin-1-yl)butanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Oxopiperidin-1-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.